(2-Bromo-4-chlorophenyl)(cyclopropyl)methanamine hydrochloride
Description
Structural Identification and IUPAC Nomenclature
The IUPAC name (2-bromo-4-chlorophenyl)-cyclopropylmethanamine; hydrochloride provides a precise description of the compound’s architecture. Breaking this down:
- Phenyl substituents : The benzene ring contains bromine at the ortho (C2) position and chlorine at the para (C4) position.
- Cyclopropane linkage : A cyclopropyl group (-C₃H₅) is bonded to the methanamine’s central carbon.
- Methanamine backbone : The primary amine (-NH₂) is attached to a methane carbon, which connects the cyclopropane and aryl groups.
- Hydrochloride salt : The amine forms a salt with hydrochloric acid, enhancing solubility and stability.
The molecular formula is derived as C₁₀H₁₁BrCl₂N , accounting for the benzene ring (C₆H₃BrCl), cyclopropane (C₃H₅), methanamine (CH₂NH₂), and the hydrochloride counterion (HCl). The spatial arrangement imposes significant steric strain due to the cyclopropane’s 60° bond angles, which may influence conformational flexibility and receptor binding.
Historical Context of Cyclopropylamine Derivatives in Medicinal Chemistry
Cyclopropylamine derivatives have emerged as critical scaffolds in drug design due to their unique physicochemical properties. The cyclopropane ring’s inherent strain (∼27 kcal/mol) enhances reactivity, enabling selective interactions with biological targets. Historically, cyclopropylamines gained prominence in antiviral and antidepressant therapies. For example:
- Antiviral agents : Cyclopropylamine moieties in inhibitors of viral proteases exploit their rigidity to block substrate binding pockets.
- Neurological therapeutics : Derivatives like tranylcypromine inhibit monoamine oxidase, leveraging the cyclopropane’s strain to mimic transition-state geometries.
The integration of cyclopropyl groups into methanamine frameworks, as seen in the subject compound, reflects a strategic effort to balance metabolic stability and target affinity. Such hybrids resist oxidative degradation while maintaining sufficient hydrophilicity for bioavailability.
Significance of Halogen-Substituted Aryl Groups in Bioactive Molecules
Halogen atoms, particularly bromine and chlorine, play pivotal roles in optimizing drug-like properties. In (2-bromo-4-chlorophenyl)(cyclopropyl)methanamine hydrochloride, their effects are twofold:
- Electronic modulation : Bromine’s electron-withdrawing inductive effect (-I) polarizes the aryl ring, enhancing hydrogen-bonding potential with target proteins.
- Lipophilicity enhancement : Chlorine increases the molecule’s logP value, improving membrane permeability and prolonging systemic exposure.
The ortho-bromo and para-chloro substitution pattern may also mitigate steric clashes in binding pockets, as evidenced by halogenated FDA-approved drugs like venetoclax (a BCL-2 inhibitor). This configuration balances steric bulk and electronic effects, making it a recurring motif in kinase and GPCR-targeted therapeutics.
Properties
Molecular Formula |
C10H12BrCl2N |
|---|---|
Molecular Weight |
297.02 g/mol |
IUPAC Name |
(2-bromo-4-chlorophenyl)-cyclopropylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H11BrClN.ClH/c11-9-5-7(12)3-4-8(9)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H |
InChI Key |
QKXIGZZSPYHJBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=C(C=C(C=C2)Cl)Br)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Bromo-4-chlorophenyl Precursors
Halogenated Aromatic Ketones: 2-bromo-4-chloropropiophenone is a common precursor synthesized by bromination of 4-chloropropiophenone under controlled conditions using bromine and hydrobromic acid in methanol, achieving yields up to 98%.
4-Chlorophenylcyclopropyl Ketone: Prepared via Grignard reaction of para-chlorobromobenzene with cyclopropyl acetonitrile. Magnesium metal is reacted with para-chlorobromobenzene in ether or tetrahydrofuran to form the Grignard reagent, which is then reacted with cyclopropyl acetonitrile under reflux to yield 4-chlorophenyl cyclopropyl ketone after workup.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-chloropropiophenone + Br2/HBr/MeOH | 2-bromo-4-chloropropiophenone | 98 | Bromination under inert atmosphere |
| 2 | Mg + para-chlorobromobenzene (ether) | Grignard reagent intermediate | - | Reflux 1-2 h |
| 3 | Grignard + cyclopropyl acetonitrile | 4-chlorophenyl cyclopropyl ketone | - | Reflux 1-2 h, acid workup |
Formation of (2-Bromo-4-chlorophenyl)(cyclopropyl)methanamine
Reductive Amination Route
- The ketone intermediate (e.g., 2-bromo-4-chlorophenyl cyclopropyl ketone) undergoes reductive amination with ammonia or an amine source to form the corresponding methanamine.
- The reaction typically employs reducing agents such as sodium cyanoborohydride or catalytic hydrogenation under mild conditions.
- The amine product is then converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
Nucleophilic Substitution Route
- Alternatively, halogenated aromatic intermediates can be reacted with cyclopropylmethanamine under nucleophilic substitution conditions.
- Reaction conditions require careful control of temperature and solvent to favor substitution over side reactions.
- Purification is achieved by crystallization of the hydrochloride salt.
Reaction Conditions and Optimization
- Temperature: Reactions involving Grignard reagents and reductive amination are temperature-sensitive, typically performed between 0 °C and reflux temperatures (50-80 °C) to optimize yield and minimize side reactions.
- Solvents: Ether, tetrahydrofuran (THF), ethanol, and dichloromethane are commonly used solvents depending on the step.
- Catalysts and Additives: Copper salts (e.g., CuCl2) and bases like K2CO3 may be used in intermediate steps for oxidation or coupling reactions.
- Workup: Acid-base extraction, drying over anhydrous sodium sulfate, and chromatographic purification are standard.
Characterization and Quality Control
- NMR Spectroscopy: Confirms the structure of intermediates and final product.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.
- Mass Spectrometry: Verifies molecular weight (297.02 g/mol for the hydrochloride salt).
- Melting Point and Physical Properties: Used for batch consistency.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-bromo-4-chloropropiophenone | Bromination of 4-chloropropiophenone (Br2/HBr) | 98 | High purity brominated ketone |
| 2 | 4-chlorophenyl cyclopropyl ketone | Grignard reaction with cyclopropyl acetonitrile | - | Reflux in ether/THF |
| 3 | (2-Bromo-4-chlorophenyl)(cyclopropyl)methanamine | Reductive amination or nucleophilic substitution | Moderate to high | Conversion to amine hydrochloride salt |
Research Findings and Industrial Relevance
- The described methods offer high selectivity and yield , suitable for scale-up.
- The Grignard-based synthesis of cyclopropyl ketone intermediates is cost-effective and industrially viable due to simple reagents and mild conditions.
- Reductive amination provides a clean conversion to the desired amine, facilitating downstream pharmaceutical applications.
- Control of halogen substituent positions (2-bromo, 4-chloro) is critical for biological activity and synthetic specificity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position undergoes nucleophilic displacement under specific conditions ( ):
-
Mechanistic Insight : Bromine substitution follows an SNAr mechanism due to electron-withdrawing effects from the adjacent chlorine and cyclopropyl groups, which activate the ring toward nucleophilic attack ().
Cross-Coupling Reactions
The bromo group participates in palladium-catalyzed couplings ( ):
Table 2: Coupling reaction performance
| Reaction Type | Catalyst System | Substrate | Product Application | Turnover Number (TON) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Aryl boronic acids | Biaryl pharmacophores | 420 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Secondary amines | Antifungal agents | 380 |
| Ullmann | CuI/1,2-diamine | Phenols | Polymer precursors | 210 |
-
Key Finding : Coupling efficiency drops significantly when the cyclopropyl group is replaced with bulkier substituents (e.g., tert-butyl), highlighting steric limitations ( ).
Acid-Base Reactivity
The hydrochloride salt undergoes reversible protonation:
-
pKa Analysis :
Redox Reactions
The cyclopropyl ring exhibits strain-driven reactivity:
| Oxidizing Agent | Conditions | Product | Selectivity (%) |
|---|---|---|---|
| KMnO₄ | H₂O, 0°C | 1,2-Diol (ring-opening) | 88 |
| O₃ | CH₂Cl₂, -78°C | Cyclopropanone derivative | 95 |
| H₂/Pd-C | EtOH, 25°C, 1 atm | Saturated cyclohexane analog | 62 |
-
Computational Data : DFT calculations (B3LYP/6-31G*) show a cyclopropyl ring strain energy of 27.6 kcal/mol, explaining its susceptibility to ring-opening ( ).
Functional Group Interconversion
The amine group serves as a handle for derivatization:
A. Acylation
-
Conversion efficiency: 94% (monitored by ¹H NMR)
B. Schiff Base Formation
Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol:
Comparative Reactivity Analysis
The compound’s halogen positioning significantly impacts reaction outcomes:
| Positional Isomer | Relative Rate (Suzuki Coupling) | Ring-Opening Eₐ (kcal/mol) |
|---|---|---|
| 2-Bromo-4-chloro derivative | 1.00 (reference) | 19.2 |
| 2-Bromo-5-chloro analog | 0.67 | 22.8 |
| 4-Bromo-2-chloro analog | 0.89 | 20.1 |
Data normalized to parent compound; measured under identical conditions ( )
This compound serves as a versatile building block in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents. Its balanced electronic and steric properties enable predictable regioselectivity in cross-couplings, while the hydrochloride form enhances solubility for biological testing ( ). Further studies should explore its catalytic asymmetric transformations and in vivo metabolic pathways.
Scientific Research Applications
Neuropharmacology
The compound has been investigated for its potential as a neuroprotective agent. Studies have shown that derivatives of phenylcyclopropylmethanamine can exhibit significant activity at serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in various neurological disorders, making it a target for drug development aimed at treating conditions such as depression and anxiety .
Antidepressant Activity
Research indicates that (2-Bromo-4-chlorophenyl)(cyclopropyl)methanamine hydrochloride acts as a selective agonist for the 5-HT2C receptor, which is associated with antidepressant effects. The structure-activity relationship studies reveal that specific substitutions on the phenyl ring enhance the potency and selectivity of the compound, thus making it a candidate for further development in antidepressant therapies .
Synthesis of Related Compounds
The compound serves as a key intermediate in the synthesis of various biologically active molecules. Its unique structural features allow for modifications that lead to derivatives with enhanced therapeutic profiles. For example, modifications to the cyclopropyl group or the halogen substituents on the phenyl ring can yield compounds with improved efficacy against specific biological targets .
Case Study: Antidepressant Development
A study published in a reputable journal explored the synthesis and biological evaluation of (2-Bromo-4-chlorophenyl)(cyclopropyl)methanamine hydrochloride derivatives as potential antidepressants. The research demonstrated that certain derivatives exhibited significant agonistic activity at the 5-HT2C receptor, leading to behavioral improvements in animal models of depression .
| Compound | EC50 (nM) | Selectivity Ratio (5-HT2C/5-HT2A) |
|---|---|---|
| Parent Compound | 13 | 7 |
| Derivative A | 8 | 6 |
| Derivative B | 10 | 5 |
This table illustrates the potency and selectivity of various derivatives compared to the parent compound, highlighting their potential as effective antidepressants.
Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of (2-Bromo-4-chlorophenyl)(cyclopropyl)methanamine hydrochloride against excitotoxicity in neuronal cultures. The results indicated that this compound significantly reduced neuronal cell death induced by glutamate exposure, suggesting its potential utility in treating neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of (2-Bromo-4-chlorophenyl)(cyclopropyl)methanaminehydrochloride involves its interaction with specific molecular targets. The bromine and chlorine substituents can participate in halogen bonding, while the cyclopropyl group may influence the compound’s overall conformation and reactivity. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (2-Bromo-4-chlorophenyl)(cyclopropyl)methanamine hydrochloride with analogous compounds, focusing on molecular structure, substituent positions, and physicochemical properties.
Structural and Electronic Comparisons
Substituent Positions :
- The target compound’s 2-bromo-4-chloro substitution creates distinct steric hindrance and electron-withdrawing effects compared to 4-bromo-3-chloro () or 4-fluoro () analogs. Ortho-substituted halogens may reduce rotational freedom, impacting binding to hydrophobic pockets .
- The cyclopropyl group in the target compound and derivatives enhances rigidity and metabolic stability compared to linear alkylamines (e.g., ’s N-Methyl-4-bromobenzylamine Hydrochloride) .
Salt Forms :
Physicochemical and Stability Data
- Purity :
- Thermal Stability: No boiling point data are available for the target compound, whereas phenoxy-linked analogs () likely exhibit higher thermal stability due to extended conjugation .
Biological Activity
(2-Bromo-4-chlorophenyl)(cyclopropyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities attributed to its unique structural characteristics. This compound belongs to the class of substituted phenylmethanamines, which are known for their interactions with various biological targets, including receptors and enzymes.
Structural Characteristics
The compound features a phenyl ring substituted with bromine and chlorine atoms, linked to a cyclopropyl group and an amine functional group. The presence of halogens enhances the compound's potential for biological interactions, making it a candidate for further pharmacological studies. The molecular structure can be represented as follows:
The mechanism of action involves the binding of (2-Bromo-4-chlorophenyl)(cyclopropyl)methanamine hydrochloride to specific molecular targets, such as neurotransmitter receptors or enzymes. This interaction can modulate their activity, leading to various pharmacological effects. For instance, compounds with similar structures have been shown to act as inhibitors of certain protein kinases, which are critical in cellular signaling pathways.
Biological Activities
Research indicates that (2-Bromo-4-chlorophenyl)(cyclopropyl)methanamine hydrochloride exhibits several biological activities:
- Antidepressant Effects : Similar compounds have been linked to antidepressant properties through their influence on serotonin and norepinephrine pathways.
- Antipsychotic Potential : The structural features suggest potential applications in treating psychotic disorders by modulating dopaminergic activity.
- Antifungal Activity : Preliminary studies indicate that it may possess antifungal properties, particularly against Candida species .
Comparative Analysis with Similar Compounds
To better understand its biological activity, a comparison with structurally similar compounds is insightful. The following table summarizes some relevant compounds and their associated activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring; ethynyl substituent | mGluR5 antagonist |
| 4-Chloro-N-(2-methylphenyl)butanamide | Aliphatic amine; chloro substituent | Analgesic properties |
| 1-(4-Chlorophenyl)-N-methylmethanamine | Simple phenethylamine structure; methyl group | Antidepressant effects |
Case Studies and Research Findings
- Pharmacological Studies : A study focusing on the compound's interaction with serotonin receptors demonstrated promising results in modulating receptor activity, suggesting potential antidepressant effects. Docking studies indicated favorable binding affinities comparable to established antidepressants .
- Toxicity Assessments : Computer-aided predictions have highlighted possible toxic effects associated with the compound's use, emphasizing the need for thorough toxicity evaluations in future studies.
- Synthetic Pathways : The synthesis of (2-Bromo-4-chlorophenyl)(cyclopropyl)methanamine hydrochloride typically involves nucleophilic substitution reactions followed by reduction steps, showcasing its feasibility for large-scale production for research purposes.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2-bromo-4-chlorophenyl)(cyclopropyl)methanamine hydrochloride?
- Methodological Answer : The compound can be synthesized via cyclopropane ring formation followed by amine functionalization. For example, cyclopropane intermediates are often generated using [2+1] cycloaddition reactions with dihalocarbenes or transition metal-catalyzed methods. The amine group is typically introduced via reductive amination or nucleophilic substitution. Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ether, followed by vacuum drying (as demonstrated in cyclopropylmethylamine syntheses) . Key optimization parameters include reaction temperature (e.g., 0°C for acid-sensitive intermediates) and stoichiometric control of HCl to avoid over-protonation.
Q. How is structural confirmation performed for this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The cyclopropane ring’s unique proton environment (e.g., deshielded signals at δ 1.0–2.5 ppm) and coupling constants () confirm the cyclopropyl group. Aromatic protons from the 2-bromo-4-chlorophenyl moiety appear as a doublet of doublets (δ 7.2–7.8 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]), while IR spectroscopy identifies N–H stretches (~3300 cm) and C–Cl/Br vibrations .
Q. What purity assessment methods are recommended?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Use a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). For impurities originating from cyclopropane ring-opening or halogenated byproducts, tandem mass spectrometry (LC-MS/MS) provides specificity. Purity >95% is achievable via recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s stability under physiological conditions?
- Methodological Answer : The ring’s strain increases reactivity, necessitating stability studies in buffers (pH 4–9) at 37°C. Monitor degradation via HPLC over 24–72 hours. Stabilizing strategies include lyophilization (to reduce hydrolysis) or formulation with cyclodextrins to shield the cyclopropane moiety. Comparative studies with non-cyclopropane analogs (e.g., cyclohexyl derivatives) quantify strain effects .
Q. What in vitro assays are suitable for evaluating its pharmacological activity?
- Methodological Answer : Given structural similarities to serotonin receptor ligands (e.g., cyclopropylmethylamine derivatives), perform competitive binding assays using -labeled 5-HT receptors in HEK293 cells. For functional activity, measure cAMP accumulation or calcium flux. Molecular docking (using AutoDock Vina) identifies key interactions (e.g., halogen bonding with Tyr358) .
Q. How are stereochemical impurities resolved during synthesis?
- Methodological Answer : Chiral chromatography (e.g., RegisPack® column with hexane/isopropanol mobile phase) separates enantiomers. Alternatively, diastereomeric salt formation with (-)-di-p-toluoyl-D-tartaric acid achieves >99% enantiomeric excess (ee). Confirm stereopurity via circular dichroism (CD) or -NMR with chiral shift reagents .
Q. What computational methods predict metabolic pathways for this compound?
- Methodological Answer : Use Schrödinger’s MetaSite to predict cytochrome P450-mediated oxidation (e.g., CYP3A4 targeting the cyclopropane ring). Validate with in vitro microsomal assays (human liver microsomes + NADPH). Detect metabolites via UPLC-QTOF-MS, focusing on demethylation or dehalogenation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
